molecular formula C15H11NO2S B5679854 3-anilino-1-benzothiophene-2-carboxylic acid

3-anilino-1-benzothiophene-2-carboxylic acid

Cat. No. B5679854
M. Wt: 269.3 g/mol
InChI Key: VDTCTUXROQMVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 3-anilino-1-benzothiophene-2-carboxylic acid, can be achieved through different methods. A notable approach involves the chemoselective synthesis from related benzothiophene carboxylic acids using reducing agents or catalytic conditions that facilitate the formation of the desired compound with good yields and purity (Jayaraman, Sridharan, & Nagappan, 2010). Additionally, the cyclization of 2-amino thiophenols/anilines with β-diketones under Brønsted acid catalysis is another route to benzothiophene derivatives, highlighting the versatility of synthetic approaches (Mayo et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been elucidated through crystallographic studies. For example, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined, showcasing the compound's complex 3D arrangement characterized by hydrogen-bonded dimers and further interactions through C–H⋯O and π⋯π interactions, which contribute to its stability and molecular properties (Dugarte-Dugarte et al., 2021).

Chemical Reactions and Properties

Benzothiophene compounds, including this compound, participate in various chemical reactions that modify their structure and enhance their utility in different chemical contexts. For instance, ruthenium-catalyzed oxidative vinylation of thiophene carboxylic acids with alkenes through directed C-H bond cleavage demonstrates the regioselective modification of these compounds to yield vinylation products (Ueyama et al., 2011).

Physical Properties Analysis

The physical properties of this compound and related compounds are closely tied to their molecular structures. Investigations into the crystal engineering of anilic acids reveal insights into the stability, crystallinity, and molecular interactions of these compounds, shedding light on their solubility, melting points, and other physical characteristics relevant to their handling and application in various chemical processes (Zaman, Tomura, & Yamashita, 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability under different conditions, and interaction with other chemical entities, are crucial for its application in synthesis and drug design. For example, the ruthenium-catalyzed oxidative vinylation reaction underscores the compound's ability to undergo selective C-H bond activation and functionalization, a property that is vital for constructing complex molecular architectures (Ueyama et al., 2011).

properties

IUPAC Name

3-anilino-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)14-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-14/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCTUXROQMVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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